Acetophenone-d8

Isotopic purity Mass spectrometry Internal standard

Acetophenone-d8 (CAS 19547-00-3) is the mandatory fully deuterated internal standard for quantitative LC-MS/MS bioanalysis of acetophenone. Unlike unlabeled or partially deuterated analogs (d3, d5), the M+8 mass shift eliminates isotopic cross-talk, while carbon-bound deuterium guarantees zero H/D back-exchange – preserving calibration linearity across analytical runs. This is the only isotopologue suitable for vibrational spectroscopy and olfactory research. Insist on ≥98 atom% D to ensure method robustness and regulatory audit readiness.

Molecular Formula C8H8O
Molecular Weight 128.20 g/mol
CAS No. 19547-00-3
Cat. No. B143793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone-d8
CAS19547-00-3
Synonyms1-Phenylethanone-d8;  1-Feniletanone-d8;  1-Phenyl-1-ethanone-d8;  1-Phenylethanone-d8;  Acetophenon-d8;  Acetylbenzene-d8;  Hypnon-d8;  Hypnone-d8;  Methyl Phenyl Ketone-d8;  NSC 7635-d8;  NSC 98542-d8;  Phenyl Methyl Ketone-d8; 
Molecular FormulaC8H8O
Molecular Weight128.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1
InChIInChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
InChIKeyKWOLFJPFCHCOCG-JGUCLWPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetophenone-d8 CAS 19547-00-3 — Specifications, Isotopic Identity, and Analytical-Grade Purity for Quantitative Mass Spectrometry Procurement


Acetophenone-d8 (CAS 19547-00-3, C₈D₈O, molecular weight 128.20 g/mol) is a fully deuterated isotopologue of acetophenone, in which all eight hydrogen atoms of the parent molecule are replaced by deuterium. This compound exhibits isotopic purity specifications of 98 atom% D and is characterized by a boiling point of 202 °C, a density of 1.098 g/mL at 25 °C, and a refractive index (n20/D) of 1.5322 . As a stable isotope-labeled analog, it functions as a chemical surrogate indistinguishable from the unlabeled analyte in most physicochemical interactions except in mass or vibrational detection. Its primary utility in procurement lies in serving as an internal standard for accurate quantitation via liquid chromatography–mass spectrometry (LC-MS) or gas chromatography–mass spectrometry (GC-MS), where the M+8 mass shift provides unambiguous signal separation from endogenous acetophenone.

Why Acetophenone-d8 Cannot Be Interchanged with Non-Deuterated Acetophenone or Partially Deuterated Analogs in Analytical and Sensory Applications


The substitution of Acetophenone-d8 with unlabeled acetophenone or with partially deuterated isotopologues (e.g., acetophenone-d3 or acetophenone-d5) is analytically invalid and may be perceptually confounding depending on the experimental endpoint. In quantitative LC-MS/MS, the use of a non-deuterated internal standard fails to correct for matrix effects and ionization suppression, as it co-elutes without a resolvable mass difference. Conversely, partially deuterated analogs may suffer from H/D back-exchange at labile positions, compromising isotopic integrity and quantification accuracy [1]. In sensory or olfactory research, Acetophenone-d8 and unlabeled acetophenone are not interchangeable; they are perceived as having different odors despite identical molecular geometry, a phenomenon attributed to vibrational differences [2]. Furthermore, in vibrational spectroscopy, the deuterated analogs acetophenone-d3, -d5, and -d8 produce distinct IR spectra that preclude direct spectral substitution without careful band reassignment [3]. These limitations mandate the procurement of the specifically required deuterated form rather than any generically 'similar' isotopologue.

Quantitative Differentiation of Acetophenone-d8: Evidence-Based Procurement Criteria Against Analogs and Alternatives


Isotopic Purity and Mass Shift Differential: Acetophenone-d8 Versus Acetophenone-d5

Acetophenone-d8 provides a nominal mass shift of M+8 relative to unlabeled acetophenone, compared to an M+5 shift for the commercially available acetophenone-d5 isotopologue. This increased mass separation of +8 Da reduces the risk of isotopic cross-talk and spectral overlap in complex matrices, a critical advantage when analyzing samples containing multiple isotopologues or when using low-resolution mass analyzers . The commercial isotopic purity specification for Acetophenone-d8 is 98 atom% D, whereas acetophenone-d5 is typically supplied at a lower nominal purity threshold unless otherwise certified. A purity of 98 atom% D ensures that residual unlabeled or partially labeled species constitute ≤2%, minimizing the 'isotopic impurity' signal that can bias quantitative calibration curves.

Isotopic purity Mass spectrometry Internal standard

Spectral Fingerprint Differentiation: Complete Deuteration (d8) Versus Partial Deuteration (d3, d5) in Infrared Vibrational Analysis

In the liquid-phase infrared spectra of acetophenone and its deuterated analogues recorded across 4000–130 cm⁻¹, the -d8 isotopologue exhibits a distinct and fully resolved set of fundamental vibrational bands that differ systematically from the -d3 and -d5 analogues [1]. The complete deuteration of both the phenyl ring and the acetyl methyl group eliminates all C–H stretching and bending modes, replacing them with C–D modes shifted to lower frequencies. This full substitution allows unambiguous assignment of all fundamentals and avoids the spectral ambiguity inherent in partially deuterated isotopologues where overlapping C–H and C–D bands complicate interpretation [1].

Infrared spectroscopy Vibrational assignment Deuterium labeling

Perceptual Differentiation: Acetophenone-d8 Versus Unlabeled Acetophenone in Human Olfactory Perception

In controlled olfactory studies, pure acetophenone and its fully deuterated analogue acetophenone-d8 are perceived by human subjects as having different odors, despite possessing identical molecular structures [1]. This perceptual difference cannot be explained by shape-based theories of odor recognition and instead supports a vibrational mechanism of primary olfactory reception. The fully deuterated isotopologue serves as a critical experimental tool to dissociate structural from vibrational contributions to odor perception—an experiment that partially deuterated analogs cannot cleanly execute due to residual C–H vibrational modes.

Olfactory reception Vibrational theory Sensory discrimination

Synthesis and Deuteration Yield: Acetophenone-d8 High Isotopic Content Specification

Acetophenone-d8 (C₆D₅-COCD₃) can be prepared from perdeutero-benzene (C₆D₆) and perdeutero-acetic acid via Friedel-Crafts acylation, achieving a high deuterium isotopic content of approximately 99.3% [1]. This synthetic route produces a fully deuterated product with deuterium incorporation in both the aromatic ring and the acetyl methyl group, contrasting with alternative synthetic approaches that yield only partial deuteration. The high isotopic enrichment is essential for applications requiring minimal 'light' contaminant signal, such as high-sensitivity quantitative LC-MS/MS.

Deuterium incorporation Synthesis yield Isotopic enrichment

Deuterium Labeling Strategy: Carbon-Bound Deuteration (d8) Versus Labile Deuteration in Quantitative LC-MS

In the design of deuterated internal standards for quantitative LC-MS analysis, the placement of deuterium labels on non-exchangeable carbon centers is critical to avoid H/D back-exchange, which compromises isotopic integrity and quantification accuracy [1]. Acetophenone-d8, with deuterium substitution on both the aromatic ring carbons and the acetyl methyl carbon, provides eight carbon-bound deuterium atoms that are not susceptible to exchange under typical LC-MS mobile phase conditions (aqueous/organic, pH 2–8). This contrasts with partially deuterated standards that may contain labile deuterium at positions prone to exchange, leading to time-dependent signal drift and inaccurate calibration.

H/D exchange LC-MS quantification Stable isotope labeling

Physical Property Consistency: Density and Refractive Index of Acetophenone-d8 Compared to Unlabeled Acetophenone

The density of Acetophenone-d8 is 1.098 g/mL at 25 °C, compared to 1.028 g/mL for unlabeled acetophenone under identical conditions . This 6.8% increase in density arises from the substitution of hydrogen (atomic mass ~1) with deuterium (atomic mass ~2) across all eight positions. Similarly, the refractive index (n20/D) of Acetophenone-d8 is 1.5322, compared to 1.5340 for unlabeled acetophenone . These subtle but measurable physical property differences are characteristic of full deuteration and can be used as orthogonal quality control metrics to verify the identity and isotopic enrichment of the supplied material.

Physical properties Deuterium isotope effect Quality control

High-Value Procurement Scenarios for Acetophenone-d8 Based on Quantified Differentiation


Quantitative LC-MS/MS Bioanalysis Requiring M+8 Mass Shift Resolution

Acetophenone-d8 is the optimal internal standard for quantitative bioanalysis of acetophenone in complex matrices (plasma, urine, tissue homogenates) using LC-MS/MS. The M+8 mass shift provides superior spectral separation from the unlabeled analyte compared to M+5 alternatives, minimizing isotopic cross-talk . The carbon-bound deuteration ensures zero H/D back-exchange across the analytical run, maintaining calibration curve linearity [1]. This combination of properties is essential for validated bioanalytical methods supporting preclinical pharmacokinetic studies or clinical therapeutic drug monitoring where acetophenone is the analyte of interest.

Vibrational Spectroscopy Reference Standard for Full Deuteration Studies

In infrared and Raman spectroscopic investigations of acetophenone's vibrational modes, Acetophenone-d8 serves as the definitive fully deuterated reference. The complete substitution of all eight hydrogen atoms eliminates all C–H stretching and bending contributions, enabling unambiguous assignment of fundamental vibrational bands [2]. This is essential for force-field calculations, computational chemistry validation, and the development of vibrational spectroscopic libraries. Partially deuterated analogs (d3, d5) cannot provide this level of spectral simplification and are therefore unsuitable for comprehensive vibrational analyses.

Sensory Neuroscience: Olfactory Reception Mechanism Studies

Acetophenone-d8 is uniquely suited for experimental dissection of vibrational versus shape-based theories of primary olfactory reception. Human subjects perceive Acetophenone-d8 as having a different odor than unlabeled acetophenone, despite the molecules being geometrically identical [3]. This perceptual difference, attributed to altered molecular vibrations upon deuteration, makes Acetophenone-d8 an indispensable tool for sensory neuroscience research programs investigating the molecular basis of odor perception. No other acetophenone isotopologue provides the complete vibrational fingerprint shift required for these studies.

Chemical Synthesis: Precursor for Doubly Labeled Pharmaceutical Intermediates

Acetophenone-d8 serves as a key synthetic intermediate for the preparation of multiply labeled pharmaceutical compounds. For instance, it can be utilized in the synthesis of Ibuprofen-[13C6], a doubly labeled (²H and ¹³C) internal standard for anti-inflammatory drug bioanalysis [4]. The high isotopic enrichment achievable for Acetophenone-d8 (≥98 atom% D) ensures that the downstream labeled pharmaceutical product maintains sufficient isotopic purity for use in quantitative LC-MS/MS applications during drug development and regulatory submission. Procurement of the fully deuterated d8 precursor is essential for generating M+14 or greater mass-shifted final products that are fully resolved from endogenous drug signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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